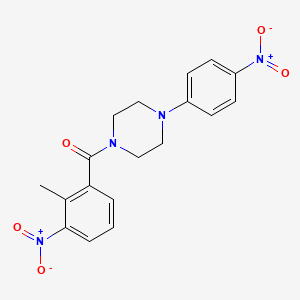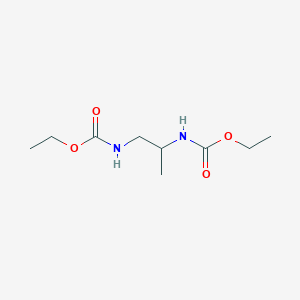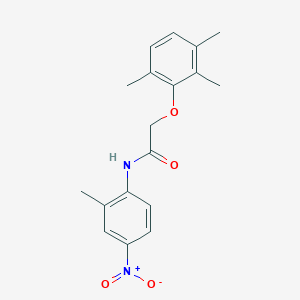![molecular formula C18H21NOS B4967931 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4967931.png)
3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine, also known as MPTP, is a chemical compound that has been widely studied for its effects on the central nervous system. MPTP is a potent neurotoxin that has been shown to selectively destroy dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in humans and animals.
Mécanisme D'action
3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ interferes with mitochondrial function, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine on the brain have been extensively studied. 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine-induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine production and the development of Parkinson's disease-like symptoms. 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine has several advantages as a tool for studying Parkinson's disease in the laboratory. It is a potent and selective neurotoxin that can be used to induce Parkinson's disease-like symptoms in animals. However, 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine also has several limitations, including the fact that it does not replicate the slow and progressive nature of Parkinson's disease in humans, and that it does not accurately reflect the complex genetic and environmental factors that contribute to the development of the disease.
Orientations Futures
There are several future directions for research on 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine and its role in Parkinson's disease. One area of focus is the development of new therapies that target the underlying mechanisms of 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine-induced neurotoxicity. Another area of focus is the development of new animal models that more accurately replicate the slow and progressive nature of Parkinson's disease in humans. Additionally, further research is needed to understand the complex genetic and environmental factors that contribute to the development of Parkinson's disease, and to identify new targets for therapeutic intervention.
Méthodes De Synthèse
3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine can be synthesized using a variety of methods, including the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine) with thionyl chloride and 4-methyl-5-phenyl-2-thiophenecarboxylic acid. The resulting product is then purified using chromatography techniques to obtain pure 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine.
Applications De Recherche Scientifique
3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine has been widely used in scientific research to study the mechanisms underlying Parkinson's disease and to develop new therapies for the disease. 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine has been shown to selectively destroy dopaminergic neurons in the substantia nigra of the brain, leading to a loss of dopamine production and the development of Parkinson's disease-like symptoms.
Propriétés
IUPAC Name |
(4-methyl-5-phenylthiophen-2-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13-7-6-10-19(12-13)18(20)16-11-14(2)17(21-16)15-8-4-3-5-9-15/h3-5,8-9,11,13H,6-7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWSCQKCEPACGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-5-phenylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)

![8-chloro-N'-[1-(3-chlorophenyl)propylidene]-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4967900.png)
![5-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967906.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4967908.png)
![ethyl 2-cyclohexyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B4967916.png)
![N~1~-(5-tert-butyl-3-isoxazolyl)-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4967925.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4967942.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)